Cas no 342421-06-1 (3-(Dimethylamino)propanoyl chloride)

3-(Dimethylamino)propanoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-(dimethylamino)propanoyl chloride
- Propanoyl chloride, 3-(dimethylamino)-
- 3-dimethylaminopropionyl chloride
- IUNZBFGNHKODEU-UHFFFAOYSA-N
- FCH2507561
- 3-(Dimethylamino)propanoyl chloride
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- MDL: MFCD27949676
- Inchi: 1S/C5H10ClNO/c1-7(2)4-3-5(6)8/h3-4H2,1-2H3
- InChI Key: IUNZBFGNHKODEU-UHFFFAOYSA-N
- SMILES: ClC(C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H])=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 82.5
- Topological Polar Surface Area: 20.3
3-(Dimethylamino)propanoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-212438-0.25g |
3-(dimethylamino)propanoyl chloride |
342421-06-1 | 0.25g |
$274.0 | 2023-09-16 | ||
Enamine | EN300-212438-10.0g |
3-(dimethylamino)propanoyl chloride |
342421-06-1 | 10.0g |
$3354.0 | 2023-02-22 | ||
eNovation Chemicals LLC | Y1297649-5g |
3-(Dimethylamino)Propanoyl Chloride; HCl salt |
342421-06-1 | 95% | 5g |
$1295 | 2024-07-28 | |
eNovation Chemicals LLC | Y1297649-10g |
3-(Dimethylamino)Propanoyl Chloride; HCl salt |
342421-06-1 | 95% | 10g |
$1655 | 2024-07-28 | |
eNovation Chemicals LLC | Y1297649-5g |
3-(Dimethylamino)Propanoyl Chloride; HCl salt |
342421-06-1 | 95% | 5g |
$1295 | 2025-02-19 | |
eNovation Chemicals LLC | Y1297649-10g |
3-(Dimethylamino)Propanoyl Chloride; HCl salt |
342421-06-1 | 95% | 10g |
$1655 | 2025-02-25 | |
Enamine | EN300-212438-0.05g |
3-(dimethylamino)propanoyl chloride |
342421-06-1 | 0.05g |
$251.0 | 2023-09-16 | ||
Enamine | EN300-212438-1.0g |
3-(dimethylamino)propanoyl chloride |
342421-06-1 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-212438-2.5g |
3-(dimethylamino)propanoyl chloride |
342421-06-1 | 2.5g |
$584.0 | 2023-09-16 | ||
eNovation Chemicals LLC | Y1297649-10g |
3-(Dimethylamino)Propanoyl Chloride; HCl salt |
342421-06-1 | 95% | 10g |
$1655 | 2025-02-19 |
3-(Dimethylamino)propanoyl chloride Related Literature
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
Additional information on 3-(Dimethylamino)propanoyl chloride
3-(Dimethylamino)Propanoyl Chloride: A Comprehensive Overview
3-(Dimethylamino)Propanoyl Chloride (CAS No: 342421-06-1) is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, also referred to as N,N-dimethylpropanoyl chloride, is a derivative of propanoyl chloride with a dimethylamino group attached to the nitrogen atom. Its unique structure endows it with distinctive chemical properties, making it a valuable precursor in the synthesis of advanced materials and pharmaceuticals.
The synthesis of 3-(Dimethylamino)Propanoyl Chloride typically involves the reaction of dimethylamine with propanoyl chloride under controlled conditions. This reaction is facilitated by the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of hydrochloric acid (HCl). The resulting compound is characterized by its high reactivity, which makes it an ideal building block for constructing complex molecules.
One of the most notable applications of 3-(Dimethylamino)Propanoyl Chloride is in the field of polymer chemistry. Researchers have utilized this compound to synthesize novel polyurethanes and polyamides with enhanced mechanical and thermal properties. For instance, recent studies have demonstrated that incorporating N,N-dimethylpropanoyl chloride into polyurethane formulations can significantly improve their resistance to environmental stress cracking and enhance their flexibility at low temperatures.
In addition to its role in polymer synthesis, 3-(Dimethylamino)Propanoyl Chloride has found applications in drug discovery and development. Its ability to act as a reactive intermediate in peptide synthesis has made it a valuable tool in medicinal chemistry. For example, scientists have employed this compound to synthesize bioactive peptides with potential anti-cancer and anti-inflammatory properties.
Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing 3-(Dimethylamino)Propanoyl Chloride. Researchers are investigating the use of catalytic systems and solvent-free conditions to minimize waste and reduce the environmental footprint of its production process.
The chemical stability and reactivity of N,N-dimethylpropanoyl chloride make it an attractive candidate for use in various industrial applications. For instance, it has been employed as a catalyst in organic transformations, such as Friedel-Crafts alkylation and acylation reactions. Its ability to facilitate these reactions under mild conditions has contributed to its widespread use in organic synthesis.
Furthermore, 3-(Dimethylamino)Propanoyl Chloride has been studied for its potential role in materials science, particularly in the development of advanced coatings and adhesives. Its ability to form strong intermolecular bonds makes it an ideal candidate for creating high-performance materials with improved adhesion properties.
In conclusion, 3-(Dimethylamino)Propanoyl Chloride (CAS No: 342421-06-1) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical properties, combined with ongoing advancements in synthesis and application techniques, continue to expand its utility in both academic research and industrial settings.
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